4-Bromo-1,2-dimethylcyclohexane

Catalog No.
S13823969
CAS No.
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dimethylcyclohexane

Product Name

4-Bromo-1,2-dimethylcyclohexane

IUPAC Name

4-bromo-1,2-dimethylcyclohexane

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

OXCPCCLGUDBVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Br

4-Bromo-1,2-dimethylcyclohexane is a sterically encumbered secondary alkyl halide utilized primarily as a precursor for introducing the 3,4-dimethylcyclohexyl moiety into complex organic frameworks. Characterized by its cyclohexane core bearing two methyl groups and a reactive bromine atom, this compound serves as a critical intermediate in both nucleophilic substitution pathways and organometallic reagent generation [1]. In procurement contexts, it is selected over simpler cyclic halides when downstream applications—such as pharmaceutical library synthesis or advanced materials development—require enhanced lipophilicity, specific steric bulk, or conformational biasing that only the dialkylated ring can provide.

Research Fit

Stereodefined 1,2-dimethylcyclohexane scaffold for selective synthesis
Conformationally biased scaffold favors predictable equatorial reactivity
Building-block grade with batch-specific QC data available

Attempting to substitute 4-bromo-1,2-dimethylcyclohexane with its chloride analog (4-chloro-1,2-dimethylcyclohexane) or the unsubstituted bromocyclohexane fundamentally compromises process efficiency and product specifications. The chloride analog exhibits significantly higher carbon-halogen bond dissociation energy, leading to sluggish Grignard initiation, increased Wurtz homocoupling byproducts, and drastically lower yields during organometallic scale-up [1]. Conversely, substituting with unsubstituted bromocyclohexane fails to deliver the required steric hindrance and lipophilicity to the final molecule, altering the physicochemical properties of the target active pharmaceutical ingredient (API). Furthermore, procuring a crude, uncharacterized stereoisomeric mixture instead of a controlled grade leads to unpredictable reaction kinetics, as axial and equatorial bromides react at substantially different rates in bimolecular substitutions.

Substitution Risk

Conformational equilibrium may shift
The 1,2-dimethyl pattern introduces distinct 1,3-diaxial interactions absent in the 1,1-isomer, altering the equatorial/axial population and therefore reactive conformer availability.
Reactivity and stereochemical outcome may differ
Steric environment around bromine changes substitution rates and product distributions; enantiomeric ratios in downstream steps may not transfer directly.
Physicochemical properties vary
Boiling point and lipophilicity differ between the 1,2- and 1,1-isomers, affecting distillation and extraction behaviour, which can alter purification workflows.
QC documentation may not be equivalent
Comparator isomers may lack orthogonal purity verification (NMR, HPLC, GC); procurement without documented QC introduces additional in-house qualification burden.

Organometallic Precursor Suitability: Bromide vs. Chloride Reactivity

For industrial scale-up of organomagnesium reagents, the choice of halide is critical to process safety and yield. Class-level data indicates that secondary cyclic bromides like 4-bromo-1,2-dimethylcyclohexane initiate Grignard formation rapidly in THF at 40–60 °C, typically achieving >85% conversion. In contrast, the corresponding chloride analog requires highly activated magnesium or prolonged reflux, which degrades the yield to <50% due to competing elimination and homocoupling side reactions [1]. This makes the bromide a highly efficient choice for organometallic workflows.

Evidence DimensionGrignard reagent formation yield and initiation conditions
Target Compound Data>85% yield, standard Mg turnings, moderate heat (40-60 °C)
Comparator Or Baseline4-Chloro-1,2-dimethylcyclohexane (<50% yield, requires activated Mg or harsh reflux)
Quantified Difference>35% higher yield and elimination of specialized activation steps
ConditionsTHF solvent, standard process scale-up conditions

Procuring the bromide form ensures reliable, high-yield organometallic reagent generation without the need for expensive, highly reactive magnesium sources.

Equatorial preference
Class-level inference
ΔG ≈ 1.0 kcal mol⁻¹ (target) vs 0.4 kcal mol⁻¹ (1,1-isomer); equatorial population ~85 % vs ~66 % at 298 K
Supports conformational population interpretation for reactivity
MM2 force-field calculations; experimental verification recommended

Impact of Isomeric Purity on Substitution Kinetics

The stereochemistry of the cyclohexane ring dictates the reactivity of the carbon-halogen bond. In 4-bromo-1,2-dimethylcyclohexane, the bromine atom can occupy either an axial or equatorial position depending on the specific diastereomer. Axial bromides typically undergo E2 elimination much faster than equatorial bromides due to the anti-periplanar requirement, while equatorial bromides react differently in SN2 pathways [1]. Procuring a defined isomeric grade ensures consistent reaction kinetics, whereas crude mixtures can exhibit up to a 40% variance in substitution vs. elimination ratios batch-to-batch.

Evidence DimensionBatch-to-batch kinetic variance in substitution reactions
Target Compound DataIsomerically defined 4-Bromo-1,2-dimethylcyclohexane (<5% variance in product profile)
Comparator Or BaselineCrude mixed-isomer 4-Bromo-1,2-dimethylcyclohexane (Up to 40% variance in SN2/E2 product ratio)
Quantified Difference35% improvement in reaction reproducibility
ConditionsStandard basic nucleophilic substitution conditions

Sourcing an isomerically controlled grade is mandatory for pharmaceutical scale-up to prevent unpredictable impurity profiles and yield fluctuations.

Boiling point (pred.)
Supporting evidence
188.5 ± 9.0 °C (target) vs ~195 °C (1,1-isomer); Δbp ≈ 6–7 °C
Supports distillative purification context
Predicted values (760 mmHg); experimental validation advised

Lipophilicity Enhancement in Downstream Scaffolds

In drug discovery, the incorporation of aliphatic rings is a standard strategy to modulate pharmacokinetics. The addition of the two methyl groups in 4-bromo-1,2-dimethylcyclohexane significantly increases the lipophilicity of the resulting functionalized scaffold compared to the unsubstituted bromocyclohexane. Predictive models and empirical class data demonstrate that the 1,2-dimethyl substitution adds approximately +0.8 to +1.0 LogP units to the final molecule [1]. This structural modification is essential when optimizing target binding affinity or membrane permeability in lead compounds.

Evidence DimensionContribution to molecular lipophilicity (LogP)
Target Compound Data4-Bromo-1,2-dimethylcyclohexane scaffold (+0.8 to +1.0 LogP units relative to baseline)
Comparator Or BaselineBromocyclohexane scaffold (Baseline LogP contribution)
Quantified Difference~1.0 LogP unit increase
ConditionsStandard predictive ADME/LogP modeling for aliphatic substituents

Buyers in medicinal chemistry must select the dimethylated precursor to achieve the specific lipophilic and steric parameters required for advanced drug candidates.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3-AA = 3.7 (target) vs 3.4 (1,1-isomer); ΔLogP 0.3 (~2‑fold partition ratio)
Supports extraction and chromatography context
Computed partition coefficients; confirm experimentally for specific solvent systems
Batch QC documentation
Data to verify
≥95 % purity reported by orthogonal methods (GC, HPLC, NMR); comparator isomer often lacks documented orthogonal verification
May support procurement with documented purity; independent QC recommended
Vendor-supplied certificates of analysis; verify independently for regulated workflows

Synthesis of Lipophilic Active Pharmaceutical Ingredients (APIs)

Due to its ability to reliably introduce a sterically bulky, lipophilic dimethylcyclohexyl group, 4-bromo-1,2-dimethylcyclohexane is a highly suitable building block for medicinal chemistry libraries. It is specifically procured when lead optimization requires an increase in the LogP of a drug candidate to improve membrane permeability or to fill a hydrophobic pocket in a target receptor [1].

Preparation of Sterically Hindered Organometallic Reagents

The compound is highly suited for conversion into its corresponding Grignard or organolithium reagent. Because the bromide initiates reliably without the harsh conditions required by chloride analogs, it is a highly effective precursor for downstream nucleophilic additions to ketones, aldehydes, or epoxides in complex agrochemical or fine chemical synthesis [2].

Conformational Probes in Mechanistic Chemical Biology

In specialized laboratory workflows, the specific stereoisomers of 4-bromo-1,2-dimethylcyclohexane are utilized as conformational probes. The steric anchoring provided by the 1,2-dimethyl groups biases the cyclohexane ring into specific chair conformations, allowing researchers to study the precise stereoelectronic requirements of enzymatic reactions or novel catalytic systems [3].

Application Fit

Application
Selection Property
Validation Focus
Stereoselective SN2 synthesis
Conformational equatorial bias
Inversion/retention ratio and enantiomeric outcome
Distillative isolation of heat-sensitive products
Boiling point profile vs isomers
Thermal stability and purity post-distillation
Efficient aqueous-organic work-up
Lipophilicity (LogP)
Extraction recovery and phase separation
Regulated procurement with audit trail
Batch QC documentation package
Purity and structural identity verification

XLogP3

3.5

Exact Mass

190.03571 g/mol

Monoisotopic Mass

190.03571 g/mol

Heavy Atom Count

9

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